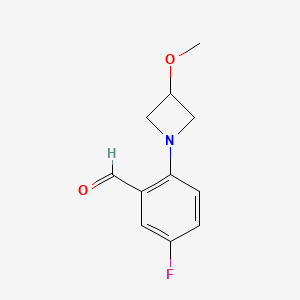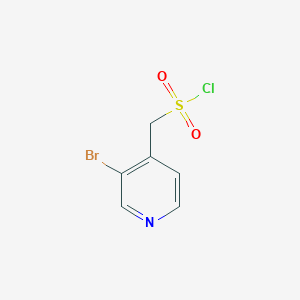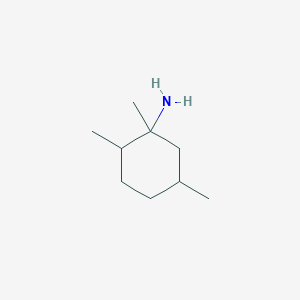
1,2,5-Trimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a cyclohexane derivative, characterized by the presence of three methyl groups and an amine group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The process typically involves the following steps:
Alkylation: Cyclohexanone is alkylated using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Reductive Amination: The resulting 1,2,5-trimethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
1,2,5-Trimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,5-trimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1,2,4-Trimethylcyclohexan-1-amine
- 1,2,3-Trimethylcyclohexan-1-amine
- 1,3,5-Trimethylcyclohexan-1-amine
Comparison: 1,2,5-Trimethylcyclohexan-1-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1,2,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-5-8(2)9(3,10)6-7/h7-8H,4-6,10H2,1-3H3 |
Clave InChI |
YUSAQMKNROQUKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





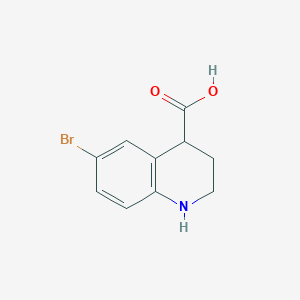
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
![Methyl [(2-ethylbutyl)amino]acetate](/img/structure/B13194547.png)
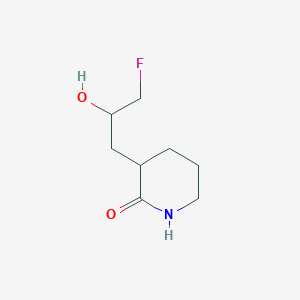
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)



